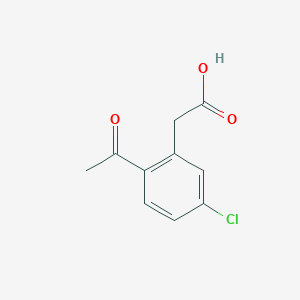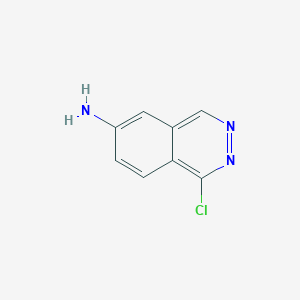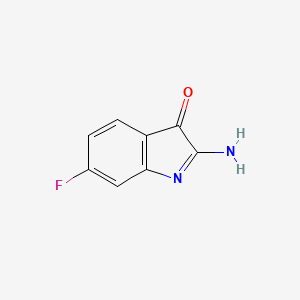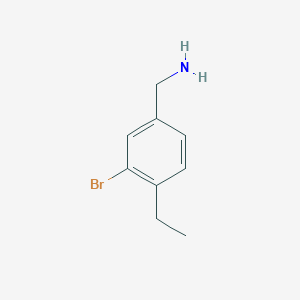
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.
Formation of the Amino Alcohol: The aldehyde is subjected to a reductive amination reaction with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-(4-isopropoxyphenyl)acetaldehyde or 2-(4-isopropoxyphenyl)acetone.
Reduction: Formation of (S)-2-amino-2-(4-isopropoxyphenyl)ethan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-(4-methoxyphenyl)ethan-1-olhydrochloride: A compound with a methoxy group instead of an isopropoxy group, leading to different chemical and biological properties.
2-Amino-2-(4-ethoxyphenyl)ethan-1-olhydrochloride: A compound with an ethoxy group, showing variations in reactivity and applications.
Uniqueness
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides an overview of (S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H18ClNO2 |
|---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m1./s1 |
InChI-Schlüssel |
MANNFJHPKMBQRT-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)[C@@H](CO)N.Cl |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)

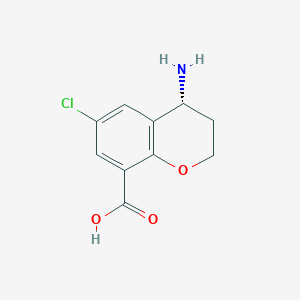
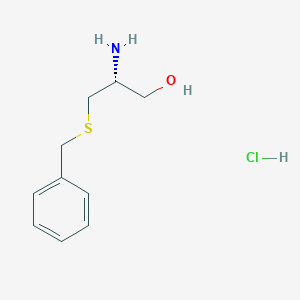

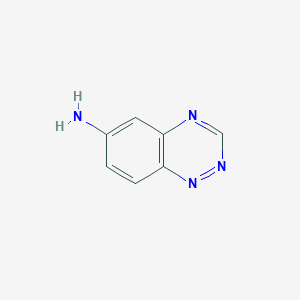
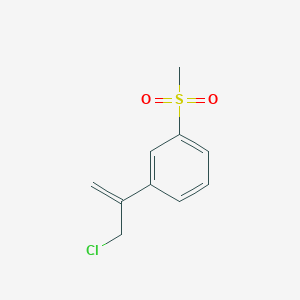

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
